1,6-dimethyl-1H-indole-3-carbaldehyde
Overview
Description
1,6-dimethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
1,6-Dimethyl-1H-indole-3-carbaldehyde, like other indole derivatives, is a precursor for the synthesis of biologically active molecules . The primary targets of these molecules are often diverse, depending on the specific biological structures they are designed to interact with .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes at the molecular and cellular levels .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Indole derivatives are known to have diverse biological activities, which can result in various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1,6-Dimethyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a precursor for the synthesis of biologically active structures, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . These interactions often involve covalent bonding and can lead to the formation of complex molecules with significant biological activities. The compound’s inherent functional groups, such as the aldehyde group, facilitate these interactions by undergoing C–C and C–N coupling reactions and reductions .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells . This compound can also modulate the activity of certain enzymes and proteins involved in cell signaling, leading to changes in gene expression and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as proteins and enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to act as protein kinase inhibitors, which can disrupt cell signaling pathways and inhibit cancer cell proliferation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of various metabolites . These metabolites can have different biological activities, which can affect the overall impact of the compound on cellular processes. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its biological activity over extended periods, although its effects may diminish as it degrades .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer and anti-inflammatory properties . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s biological activity increases with dosage up to a certain point, beyond which toxicity becomes apparent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, leading to the formation of different metabolites. For example, the compound can be metabolized by cytochrome P450 enzymes, resulting in the production of hydroxylated and demethylated derivatives . These metabolites can further participate in biochemical reactions, affecting metabolic flux and altering metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on the presence of specific transporters and binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions to form the indole ring. For instance, the reaction of 1,6-dimethyl-1H-indole with an appropriate aldehyde under acidic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: 1,6-dimethyl-1H-indole-3-carboxylic acid.
Reduction: 1,6-dimethyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the reagent used.
Scientific Research Applications
1,6-dimethyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,6-dimethyl-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:
1H-indole-3-carbaldehyde: Lacks the methyl groups at positions 1 and 6, which can affect its reactivity and biological activity.
1,7-dimethyl-1H-indole-3-carbaldehyde: Similar structure but with the methyl group at position 7 instead of 6, leading to different chemical and biological properties.
Properties
IUPAC Name |
1,6-dimethylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-10-9(7-13)6-12(2)11(10)5-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOVAOMIZCNUDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626696 | |
Record name | 1,6-Dimethyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202584-14-3 | |
Record name | 1,6-Dimethyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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